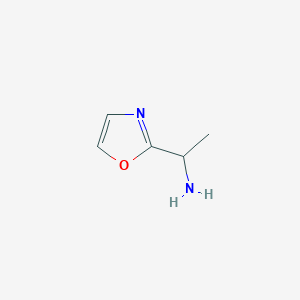
1-(Oxazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxazol-2-yl)ethanamine is a chemical compound with the molecular formula C5H8N2O . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 1-(Oxazol-2-yl)ethanamine consists of a five-membered oxazole ring attached to an ethanamine group . The InChI code for this compound is 1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 .Physical And Chemical Properties Analysis
1-(Oxazol-2-yl)ethanamine has a molecular weight of 112.13 . It is a colorless to yellow liquid .Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes of tridentate ligands, including derivatives of oxazol-2-yl ethanamine, has shown promising DNA-binding properties. These complexes exhibit significant DNA binding propensity and demonstrate minor structural changes to calf thymus DNA, suggesting potential applications in genetic research and cancer therapy (Kumar et al., 2012).
Structural Characterization and Potential Applications
The structural characterization of compounds related to 1-(Oxazol-2-yl)ethanamine, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been explored. This research contributes to understanding the molecular and electronic structure of these compounds, paving the way for potential applications in material science and molecular engineering (Aydın et al., 2017).
Antimicrobial and Antifungal Activity
Studies involving substituted 6-fluorobenzo[d]thiazole amides, synthesized from compounds including 1-(Oxazol-2-yl)ethanamine, have demonstrated antibacterial and antifungal activities. These findings suggest potential for developing new antimicrobial agents (Pejchal et al., 2015).
Consecutive Three-Component Oxazole Synthesis
A novel method for synthesizing 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine and acid chlorides, has been developed. This showcases the versatility of 1-(Oxazol-2-yl)ethanamine in synthesizing oxazole derivatives, which can have numerous applications in pharmaceutical and chemical industries (Merkul & Müller, 2006).
Coordination Chemistry and Structural Studies
Research involving coordination of an oxazolidine ligand similar to 1-(Oxazol-2-yl)ethanamine with various metal salts has provided insights into the thermodynamic stability and structural characteristics of these compounds. This is valuable for understanding coordination chemistry and for applications in materials science (Mardani, 2020).
Corrosion Inhibition Properties
The synthesis of Cd(II) Schiff base complexes using ligands derived from 1-(Oxazol-2-yl)ethanamine has shown potential in corrosion inhibition on mild steel. This indicates applications in materials engineering and corrosion protection (Das et al., 2017).
Safety and Hazards
1-(Oxazol-2-yl)ethanamine is corrosive . The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338), and immediately calling a poison center or doctor if one feels unwell (P310) .
Direcciones Futuras
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that 1-(Oxazol-2-yl)ethanamine and its derivatives may have potential applications in medicinal chemistry in the future.
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJDVDQXFIORGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxazol-2-yl)ethanamine | |
CAS RN |
1083396-36-4 |
Source


|
| Record name | 1-(1,3-oxazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2446732.png)


![2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2446736.png)
![4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446737.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446739.png)

![N-(3-cyanophenyl)-2-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2446744.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B2446745.png)

![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)